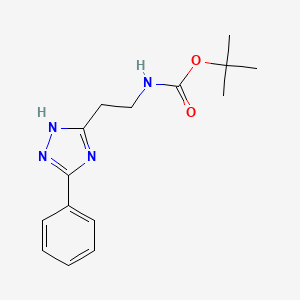![molecular formula C9H7F5O B1379245 [4-(Pentafluoroethyl)phenyl]methanol CAS No. 857297-30-4](/img/structure/B1379245.png)
[4-(Pentafluoroethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Pentafluoroethyl)phenyl]methanol” is an organic compound that belongs to the class of benzyl alcohols. It has a CAS Number of 857297-30-4 . The molecular weight of this compound is 226.15 .
Molecular Structure Analysis
The molecular formula of [4-(Pentafluoroethyl)phenyl]methanol is C9H7F5O . The InChI code for this compound is 1S/C9H7F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 .Physical And Chemical Properties Analysis
[4-(Pentafluoroethyl)phenyl]methanol is a liquid at room temperature .Aplicaciones Científicas De Investigación
Fluorous Phase Soluble Palladium Nanoparticles as Recoverable Catalysts
1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles formed in the reduction of palladium dichloride with methanol. These palladium colloids are soluble in perfluorinated solvents and serve as efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, showcasing an application in green chemistry and catalyst recovery (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Interaction with Fluorophenylacetylenes
Methanol forms a cyclic complex with both 4-fluorophenylacetylene and 2-fluorophenylacetylene, incorporating C-H···O and O-H···π hydrogen bonds, indicating significant interactions between alcohols and fluorinated phenyl rings, relevant for understanding solvation and molecular recognition processes (Maity, Maity, & Patwari, 2011).
Poly(arylene ether sulfone) Proton Exchange Membranes
New monomers containing pendent methoxyphenyl groups were synthesized and used to prepare copoly(arylene ether sulfone)s, which, after modifications, showed high proton conductivities and low methanol permeabilities. This indicates potential applications in fuel cell technology due to the materials' balance between conductivity and methanol resistance (Wang et al., 2012).
Photochemical Generation of Cyclic Vinyl Cations
The study of photochemical solvolyses in methanol led to the identification of vinylic ethers and cycloalkenyliodobenzenes as trapping products of geometrically destabilized vinyl cations. This research provides insights into the mechanisms of photochemical reactions in solvents like methanol and their potential applications in synthetic chemistry (Slegt et al., 2006).
Advances in Methanol Production and Utilization
Methanol is recognized for its utility as a building block for more complex chemical compounds and as a clean-burning fuel. Innovations in methanol production, particularly those involving CO2 conversion, present significant opportunities for reducing greenhouse gas emissions and advancing renewable energy technologies (Dalena et al., 2018).
Safety and Hazards
The safety information for [4-(Pentafluoroethyl)phenyl]methanol includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that the compound is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZLUFRIKQUNAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857297-30-4 |
Source


|
| Record name | [4-(pentafluoroethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

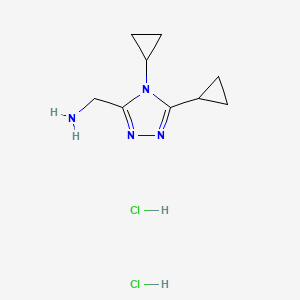

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
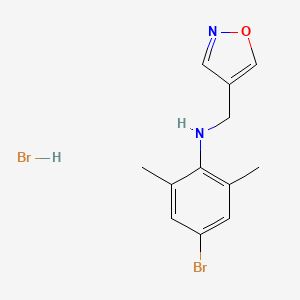

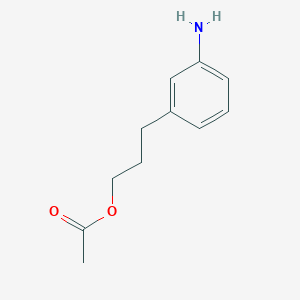
![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
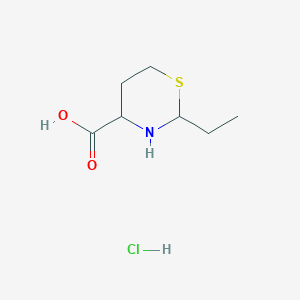
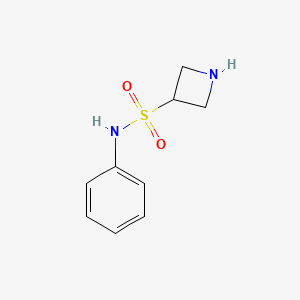
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
